molecular formula C11H15N B15090653 1-(4-Ethylphenyl)cyclopropan-1-amine

1-(4-Ethylphenyl)cyclopropan-1-amine

Cat. No.: B15090653
M. Wt: 161.24 g/mol
InChI Key: LTCFMNWSIBFZBR-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H15N It is a cyclopropane derivative where the cyclopropane ring is substituted with an amine group and a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)cyclopropan-1-amine can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of 4-ethylstyrene with a carbene precursor can yield the desired cyclopropane derivative. The reaction typically requires a metal catalyst such as palladium or rhodium and is carried out under inert conditions to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its amine functionality.

    Medicine: Research into its potential therapeutic effects, such as its use as a precursor for drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclopropane ring’s strained nature can also contribute to its reactivity, making it a potent inhibitor or activator of certain biological pathways .

Comparison with Similar Compounds

    1-(4-Chlorophenyl)cyclopropan-1-amine: Similar structure but with a chlorine substituent instead of an ethyl group.

    1-(4-Methylphenyl)cyclopropan-1-amine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 1-(4-Ethylphenyl)cyclopropan-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity and steric interactions, making it distinct from its methyl and chlorine analogs .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(4-ethylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H15N/c1-2-9-3-5-10(6-4-9)11(12)7-8-11/h3-6H,2,7-8,12H2,1H3

InChI Key

LTCFMNWSIBFZBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CC2)N

Origin of Product

United States

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